REACTION_CXSMILES
|
[C:1]([O:11][CH3:12])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[C:7]([CH:9]=1)[OH:8])[OH:4].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1.[Ag]=O>[CH3:12][O:11][C:1]([C:2]1[C:3](=[O:4])[CH:5]=[CH:6][C:7](=[O:8])[CH:9]=1)=[O:10] |f:1.2.3|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=C(O)C1)(=O)OC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. (bath temperature) under argon for 10 min under dark
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
rinsed with small amount of ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(C=CC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.198 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |